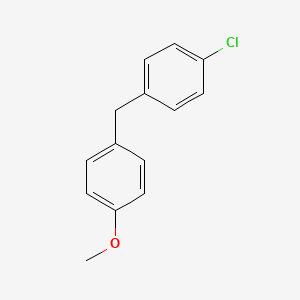
1-Chloro-4-(4-methoxybenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, where a chlorine atom and a 4-methoxybenzyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxybenzyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with 1-chlorobenzene in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of boron tribromide as a reagent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-4-(4-hydroxybenzyl)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: 1-Hydroxy-4-(4-methoxybenzyl)benzene.
Oxidation: 1-Chloro-4-(4-formylbenzyl)benzene.
Reduction: 1-Chloro-4-(4-hydroxybenzyl)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-(4-methoxybenzyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group participates in the reaction. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the 4-methoxybenzyl group.
1-Chloro-4-(4-hydroxybenzyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene: Similar structure but with an iodine atom instead of a chlorine atom.
Uniqueness
1-Chloro-4-(4-methoxybenzyl)benzene is unique due to the presence of both a chlorine atom and a 4-methoxybenzyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C14H13ClO |
|---|---|
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9H,10H2,1H3 |
Clave InChI |
OBQBEPHXUXRVLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


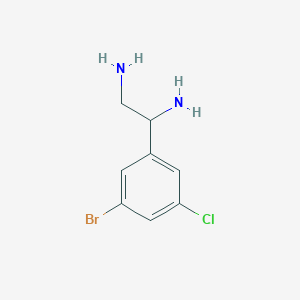

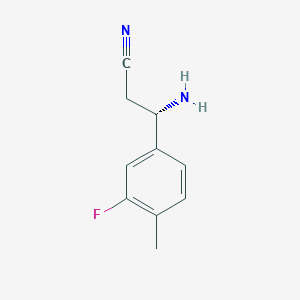
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
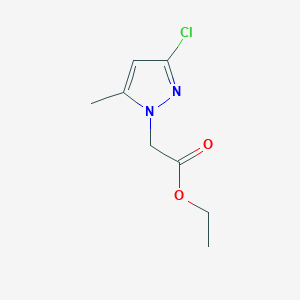
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
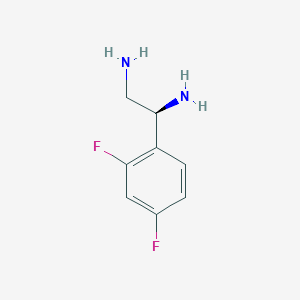
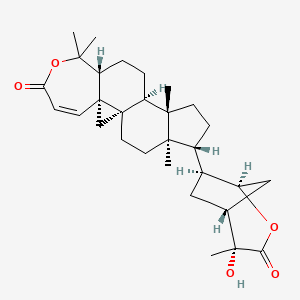
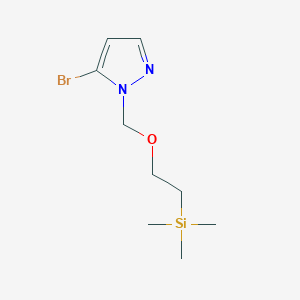
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
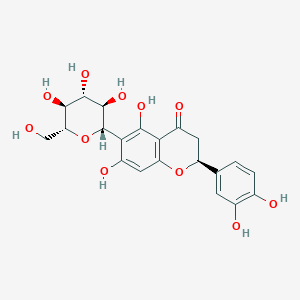


![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
